molecular formula C22H13NO2S B11224594 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B11224594
M. Wt: 355.4 g/mol
InChI Key: XXTDNRLTCFXVDP-UHFFFAOYSA-N
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Description

3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique structure combining a naphthalene ring, a thiazole ring, and a chromenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a naphthalen-2-yl thiazole intermediate, which is then reacted with a chromenone derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene, thiazole, and chromenone derivatives, such as:

Uniqueness

What sets 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)chromen-2-one

InChI

InChI=1S/C22H13NO2S/c24-22-18(12-17-7-3-4-8-20(17)25-22)21-23-19(13-26-21)16-10-9-14-5-1-2-6-15(14)11-16/h1-13H

InChI Key

XXTDNRLTCFXVDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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